

# In-Depth Toxicological Profile of Triisobutyl Citrate for Research Applications

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## Compound of Interest

Compound Name: *Triisobutyl citrate*

Cat. No.: *B1607369*

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## Executive Summary

This technical guide provides an in-depth overview of the available toxicological data for **triisobutyl citrate**. Due to the limited publicly available toxicological studies specifically conducted on **triisobutyl citrate**, this report employs a "read-across" approach, leveraging data from the structurally similar and well-studied analogue compounds, tributyl citrate (TBC) and acetyl tributyl citrate (ATBC). This methodology is a scientifically accepted practice in chemical risk assessment when data on a specific substance is lacking. The available data suggests that **triisobutyl citrate** is likely to have a low order of acute toxicity and is not expected to be genotoxic, carcinogenic, or a reproductive or developmental toxicant under normal conditions of use.

## Introduction to Triisobutyl Citrate

**Triisobutyl citrate** is a triester of citric acid and isobutyl alcohol. It is primarily used as a plasticizer in a variety of applications, including polymers and coatings. Its structural similarity to other alkyl citrates, such as TBC and ATBC, allows for the use of their toxicological data to infer the safety profile of **triisobutyl citrate**.

## Toxicological Data Assessment (via Read-Across)

The toxicological assessment of **triisobutyl citrate** is primarily based on data from its analogues, TBC and ATBC.

### Acute Toxicity

The available data on TBC and ATBC indicate a low potential for acute toxicity by oral and dermal routes of exposure.

Table 1: Summary of Acute Toxicity Data for Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC)

Test Substance	Endpoint	Species	Route	Value	Reference
Tributyl Citrate (TBC)	LD50	Rat	Oral	>32,400 mg/kg	<a href="#">[1]</a>
Acetyl Tributyl Citrate (ATBC)	LD50	Rat	Oral	>31,500 mg/kg	<a href="#">[2]</a>
Acetyl Tributyl Citrate (ATBC)	-	Rabbit	Dermal	Not Toxic	<a href="#">[3]</a>

### Repeated-Dose Toxicity

Subchronic oral toxicity studies on ATBC in rats have demonstrated a low level of toxicity.

Table 2: Summary of Repeated-Dose Oral Toxicity Data for Acetyl Tributyl Citrate (ATBC)

Species	Duration	Route	NOAEL	LOAEL	Key Findings	Reference
Rat	90 days	Oral (dietary)	1000 mg/kg/day	-	No adverse effects observed.	[2]

## Genotoxicity

A range of in vitro genotoxicity studies on ATBC have consistently shown no evidence of mutagenic or clastogenic potential.

Table 3: Summary of Genotoxicity Data for Acetyl Tributyl Citrate (ATBC)

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and Without S9	Negative	[4]
In vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)	L5178Y mouse lymphoma cells	With and Without S9	Negative	[4]

## Carcinogenicity

A long-term carcinogenicity study of ATBC in rats did not show any evidence of carcinogenic potential.

Table 4: Summary of Carcinogenicity Data for Acetyl Tributyl Citrate (ATBC)

Species	Duration	Route	Key Findings	Reference
Rat	2 years	Oral (dietary)	No evidence of carcinogenicity.	[3]

## Reproductive and Developmental Toxicity

A two-generation reproductive toxicity study in rats with ATBC showed no adverse effects on reproductive performance or offspring development.

Table 5: Summary of Reproductive and Developmental Toxicity Data for Acetyl Tributyl Citrate (ATBC)

Study Type	Species	Route	NOAEL (Parental)	NOAEL (Offspring)	Key Findings	Reference
Two-Generation Study	Rat	Oral (dietary)	1000 mg/kg/day	1000 mg/kg/day	No adverse effects on reproduction or development.	[5]

## Experimental Protocols

Detailed methodologies for the key toxicological studies cited are provided below.

### Acetyl Tributyl Citrate: 2-Year Oral Carcinogenicity Study in Rats

- **Test Guideline:** The study was conducted in accordance with principles of Good Laboratory Practice (GLP).
- **Test Species:** Wistar rats.
- **Route of Administration:** Oral, via the diet.

- Dose Levels: 0, 100, 300, and 1000 mg/kg body weight/day.
- Number of Animals: 50 rats per sex per group.
- Duration: 2 years.
- Observations: Clinical signs, mortality, body weight, food consumption, and detailed histopathological examination of a comprehensive list of tissues and organs from all animals.
- Conclusion: There was no evidence of treatment-related carcinogenicity.[\[3\]](#)

## Acetyl Tributyl Citrate: Two-Generation Reproductive Toxicity Study in Rats

- Test Guideline: The study design was consistent with the principles of the OECD Guideline for the Testing of Chemicals, Section 416.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Test Species: Sprague-Dawley rats.[\[5\]](#)
- Route of Administration: Oral, via the diet.
- Dose Levels: 0, 100, 300, and 1000 mg/kg body weight/day.[\[5\]](#)
- Parental (F0 and F1) Endpoints: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and comprehensive macroscopic and microscopic examination of reproductive organs.
- Offspring (F1 and F2) Endpoints: Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks.
- Conclusion: No adverse effects on reproductive performance, fertility, or offspring development were observed at any dose level.[\[5\]](#)

## Acetyl Tributyl Citrate: Bacterial Reverse Mutation Assay (Ames Test)

- Test Guideline: The assay was performed in accordance with OECD Guideline 471.

- Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without an exogenous metabolic activation system (S9 mix from Aroclor-induced rat liver).
- Method: Plate incorporation method.
- Concentrations: A range of concentrations were tested, typically up to 5000  $\mu$ g/plate.
- Conclusion: ATBC was not mutagenic in this assay.<sup>[4]</sup>

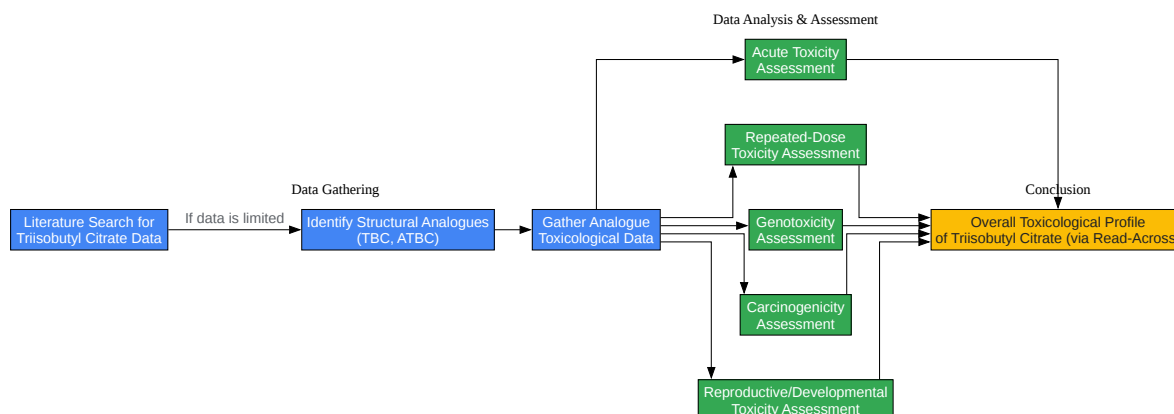
## Acetyl Tributyl Citrate: In Vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)

- Test Guideline: The assay was conducted in accordance with OECD Guideline 490.
- Test System: L5178Y mouse lymphoma cells.
- Method: The assay measures forward mutations at the thymidine kinase (TK) locus.
- Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.
- Conclusion: ATBC did not induce a significant increase in the mutant frequency.<sup>[4]</sup>

## Signaling Pathways and Experimental Workflows

### Toxicological Testing Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a substance like **triisobutyl citrate**, incorporating the read-across approach.

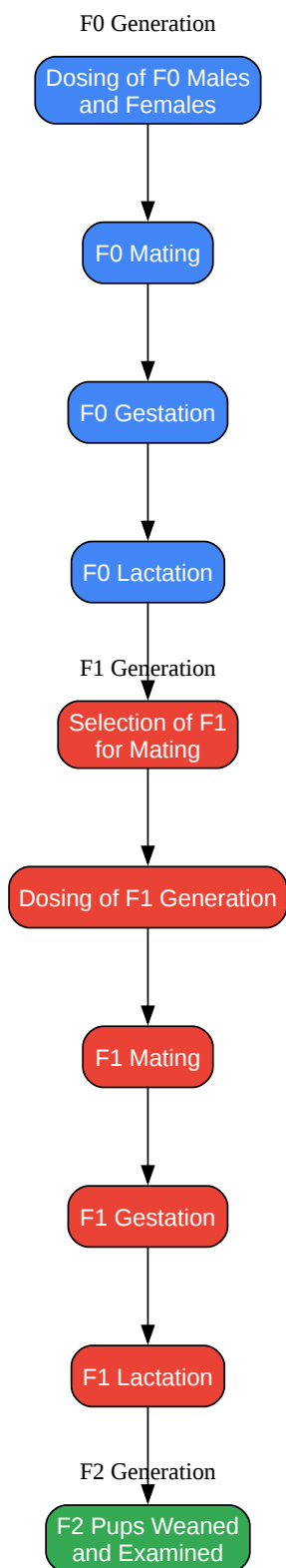


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Caption: A flowchart illustrating the toxicological assessment process for **triisobutyl citrate** using a read-across approach.

## Two-Generation Reproductive Toxicity Study (OECD 416) Workflow

This diagram outlines the key stages of a two-generation reproductive toxicity study.



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Caption: A simplified workflow of a two-generation reproductive toxicity study (OECD 416).



## Conclusion

Based on a comprehensive review of the toxicological data available for its close structural analogues, tributyl citrate and acetyl tributyl citrate, **triisobutyl citrate** is predicted to have a low toxicity profile. The available evidence suggests it is not acutely toxic, does not cause significant toxicity upon repeated exposure, and is not genotoxic, carcinogenic, or a reproductive or developmental toxicant. This information provides a strong basis for the safe use of **triisobutyl citrate** in research and development applications, provided that appropriate handling and exposure controls are in place. Further studies specifically on **triisobutyl citrate** would be required to definitively confirm this toxicological profile.

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